molecular formula C27H17BrClNO3 B2574853 4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide CAS No. 303099-50-5

4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide

Cat. No.: B2574853
CAS No.: 303099-50-5
M. Wt: 518.79
InChI Key: TVGDZOCYYMAHMF-UHFFFAOYSA-N
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Description

4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide is an organic compound with the molecular formula C27H17BrClNO3 This compound is characterized by its complex structure, which includes multiple benzoyl and halogenated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Chlorination: The addition of a chlorine atom to the phenyl ring.

    Amidation: The formation of the amide bond between the benzoyl and phenyl groups.

These reactions are usually carried out under controlled conditions, such as specific temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties.

    Biological Studies: It is used in research to study its effects on biological systems and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide
  • 2-Bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide

Uniqueness

4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide is unique due to its specific combination of benzoyl and halogenated phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H17BrClNO3/c28-20-14-15-24(22(16-20)26(32)21-8-4-5-9-23(21)29)30-27(33)19-12-10-18(11-13-19)25(31)17-6-2-1-3-7-17/h1-16H,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGDZOCYYMAHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H17BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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